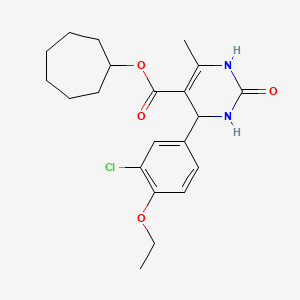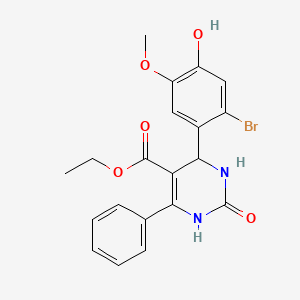
4-fluoro-N-(4-isopropoxyphenyl)benzamide
Vue d'ensemble
Description
4-fluoro-N-(4-isopropoxyphenyl)benzamide, also known as LMK-235, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. LMK-235 belongs to the class of benzamide derivatives, which have been found to have a wide range of biological activities.
Applications De Recherche Scientifique
4-fluoro-N-(4-isopropoxyphenyl)benzamide has been found to have potential applications in the field of drug discovery. It has been shown to have inhibitory effects on the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a role in the regulation of gene expression, and their dysregulation has been linked to the development of several diseases, including cancer. Sirtuins are enzymes that have been implicated in the regulation of aging and age-related diseases. Inhibition of these enzymes by 4-fluoro-N-(4-isopropoxyphenyl)benzamide could have therapeutic benefits in the treatment of these diseases.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(4-isopropoxyphenyl)benzamide involves the inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Sirtuins, on the other hand, are enzymes that remove acetyl groups from non-histone proteins, leading to the regulation of several cellular processes, including DNA repair and apoptosis. Inhibition of these enzymes by 4-fluoro-N-(4-isopropoxyphenyl)benzamide leads to the modulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-(4-isopropoxyphenyl)benzamide are not well understood. However, studies have shown that it has inhibitory effects on the activity of HDACs and sirtuins, leading to the modulation of gene expression and cellular processes. It has also been shown to have anti-cancer effects in several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-fluoro-N-(4-isopropoxyphenyl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It has also been shown to have inhibitory effects on the activity of several enzymes, including HDACs and sirtuins, which makes it a promising candidate for drug discovery. However, the biochemical and physiological effects of 4-fluoro-N-(4-isopropoxyphenyl)benzamide are not well understood, which limits its potential applications in the field of drug discovery.
Orientations Futures
There are several future directions for research on 4-fluoro-N-(4-isopropoxyphenyl)benzamide. One area of research could focus on the identification of its molecular targets and the elucidation of its mechanism of action. This could provide insights into its potential applications in the treatment of diseases such as cancer and aging. Another area of research could focus on the development of more potent derivatives of 4-fluoro-N-(4-isopropoxyphenyl)benzamide that have improved pharmacological properties. This could lead to the development of more effective drugs for the treatment of diseases. Finally, research could also focus on the optimization of the synthesis method of 4-fluoro-N-(4-isopropoxyphenyl)benzamide, which could lead to more efficient and cost-effective production of the compound.
Propriétés
IUPAC Name |
4-fluoro-N-(4-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-9-7-14(8-10-15)18-16(19)12-3-5-13(17)6-4-12/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEYTEKAFXXFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162897.png)




![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-benzimidazole oxalate](/img/structure/B4162925.png)
![N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162933.png)


![1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162974.png)
![N'-[3-(2-biphenylyloxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4162981.png)

![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4162997.png)
![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)